molecular formula C21H19FN2O4S B4214238 2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate

2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4214238
M. Wt: 414.5 g/mol
InChI Key: YNLYUQZSJNORGY-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of fluorobenzyl, benzothiazole, and pyrrolidinecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.

    Formation of the Pyrrolidinecarboxylate Moiety: This involves the cyclization of an appropriate precursor, such as an amino acid derivative, to form the pyrrolidine ring.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidinecarboxylate moieties under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidinecarboxylate moiety can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxylate
  • 2-chlorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-3-pyrrolidinecarboxylate
  • 2-fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-3-piperidinecarboxylate

Uniqueness

2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzothiazole and pyrrolidinecarboxylate moieties also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-2-27-15-7-8-17-18(10-15)29-21(23-17)24-11-14(9-19(24)25)20(26)28-12-13-5-3-4-6-16(13)22/h3-8,10,14H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYUQZSJNORGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
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2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
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2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
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2-Fluorobenzyl 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate

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